

# An In-depth Technical Guide to Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                   |
|----------------|---------------------------------------------------|
|                | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate |
| Compound Name: |                                                   |
| Cat. No.:      | B1333420                                          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

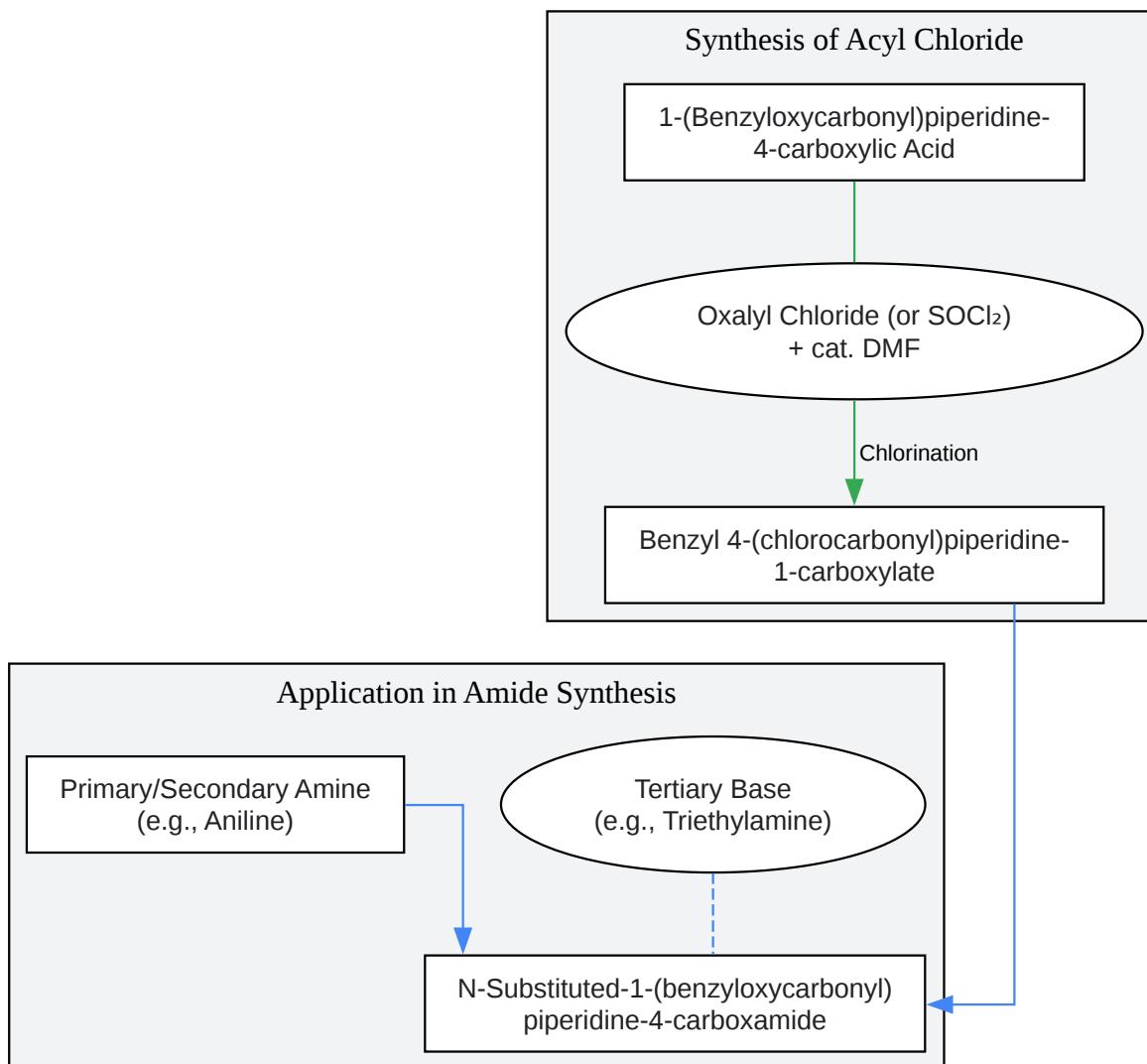
This guide provides a comprehensive overview of **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical properties, detailed synthesis protocols, and common reactions, designed to support professionals in research and drug development.

## Core Compound Properties

**Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** is a bifunctional molecule featuring a reactive acyl chloride and a Cbz-protected piperidine nitrogen. This structure makes it an invaluable building block for introducing the piperidine moiety in a controlled manner, which is a common scaffold in many therapeutic agents.

## Quantitative Data Summary

The key physicochemical properties of **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** are summarized in the table below. It is important to note that some of the physical properties are predicted values based on computational models.


| Property                     | Value                                                                                       | Source              |
|------------------------------|---------------------------------------------------------------------------------------------|---------------------|
| Molecular Weight             | 281.73 g/mol                                                                                | <a href="#">[1]</a> |
| Molecular Formula            | C <sub>14</sub> H <sub>16</sub> CINO <sub>3</sub>                                           | <a href="#">[2]</a> |
| CAS Number                   | 10314-99-5                                                                                  | <a href="#">[1]</a> |
| Appearance                   | Colorless or slightly yellow solid                                                          | <a href="#">[2]</a> |
| Density (Predicted)          | 1.269 ± 0.06 g/cm <sup>3</sup>                                                              | <a href="#">[1]</a> |
| Boiling Point (Predicted)    | 396.6 ± 42.0 °C                                                                             | <a href="#">[1]</a> |
| Flash Point (Predicted)      | 193.6 °C                                                                                    | <a href="#">[1]</a> |
| Refractive Index (Predicted) | 1.557                                                                                       | <a href="#">[1]</a> |
| Solubility                   | Soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide. | <a href="#">[2]</a> |

## Synthesis and Reactions

**Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** is primarily utilized as a synthetic intermediate. Its high reactivity, attributed to the acyl chloride group, allows for efficient coupling with a variety of nucleophiles.

## Logical Workflow for Synthesis and Application

The following diagram illustrates the typical workflow involving the synthesis of **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** and its subsequent use in amide formation, a common step in the synthesis of drug candidates.



[Click to download full resolution via product page](#)

Caption: General workflow from the starting carboxylic acid to the final amide product.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** and a representative amidation reaction. These protocols are based on established chemical principles for this class of compounds.

## Protocol 1: Synthesis of **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate**

This protocol describes the conversion of 1-(Benzylloxycarbonyl)piperidine-4-carboxylic acid to its corresponding acyl chloride using oxalyl chloride.

### Materials:

- 1-(Benzylloxycarbonyl)piperidine-4-carboxylic acid
- Oxalyl chloride ( $\text{COCl}_2$ )
- Anhydrous Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF), catalytic amount
- Nitrogen or Argon gas supply
- Round-bottomed flask, magnetic stirrer, and septum

### Procedure:

- In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, suspend 1-(Benzylloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
- Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) to the suspension with stirring.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add oxalyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred suspension. Gas evolution ( $\text{CO}_2$ , CO, HCl) will be observed.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Continue stirring at room temperature for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS for the formation of the methyl ester.
- Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess oxalyl chloride.
- To ensure complete removal of volatile impurities, co-evaporate the residue with anhydrous dichloromethane or toluene (2-3 times).
- The resulting crude **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate**, typically a yellow or pale-orange oil or solid, is generally used immediately in the next step without further purification due to its moisture sensitivity.

## Protocol 2: Amide Formation with a Primary Amine (e.g., Aniline)

This protocol details the reaction of **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** with aniline to form the corresponding amide, a reaction central to the synthesis of many fentanyl analogs and other pharmacologically active molecules.

Materials:

- Crude **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** from Protocol 1
- Aniline (or other primary/secondary amine)
- Anhydrous Dichloromethane (DCM) or Chloroform (CHCl<sub>3</sub>)
- A non-nucleophilic tertiary base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve the crude **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate** (1 equivalent) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.
- In a separate flask, prepare a solution of aniline (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.
- Cool the acyl chloride solution to 0 °C in an ice bath.
- Add the aniline/triethylamine solution dropwise to the stirred acyl chloride solution. A precipitate (triethylamine hydrochloride) may form.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
- Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
- If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

This guide provides foundational information and methodologies for working with **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate**. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents mentioned, particularly oxalyl chloride and acyl chlorides, which are corrosive and moisture-sensitive.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333420#benzyl-4-chlorocarbonyl-piperidine-1-carboxylate-molecular-weight>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

